molecular formula C12H24O B1625661 (4-Pentylcyclohexyl)methanol CAS No. 71458-08-7

(4-Pentylcyclohexyl)methanol

Cat. No.: B1625661
CAS No.: 71458-08-7
M. Wt: 184.32 g/mol
InChI Key: RAOQLAYIDNKQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Pentylcyclohexyl)methanol is a synthetic compound belonging to the family of cyclohexylmethanols. It is a colorless, viscous liquid with a faint odor and is commonly used in the manufacturing of perfumes and fragrances. The molecular formula of this compound is C12H24O, and it contains a six-membered cyclohexane ring substituted with a pentyl group and a hydroxymethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)methanol can be synthesized through various methods. One common approach involves the hydrogenation of phenol, oxidation of cyclohexane, or direct hydration of cyclohexene . Another method includes the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The hydrogenation of phenol is a widely used method due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: (4-Pentylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclohexylmethanol derivatives.

    Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexylmethane, and various substituted cyclohexyl derivatives .

Scientific Research Applications

(4-Pentylcyclohexyl)methanol has versatile applications in scientific research across various fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in chemical reactions.

    Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.

    Industry: this compound is employed in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of (4-Pentylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • Cyclohexylmethanol
  • Cyclohexanol
  • 4-Methylcyclohexylmethanol

Comparison: (4-Pentylcyclohexyl)methanol is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties compared to other cyclohexylmethanols. This structural variation influences its solubility, reactivity, and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

(4-pentylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQLAYIDNKQHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543503
Record name (4-Pentylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71458-08-7
Record name (4-Pentylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of lithium aluminum hydride (2 equi.) in diethyl ether (4 mL/mmole), a solution of commercially available 4-pentylcyclohexanecarboxylic acid (20) (1 equi.) in diethyl ether (3 ml/mmole) was added at ice temperature over a period of 20 min. The reaction mixture was stirred at room temperature for 24 h, cooled to ice temperature, quenched slowly with water (1 mL/g LAH), 15% aqueous sodium hydroxide (1 mL/g LAH), and water (3 mL/g LAH) consecutively. MgSO4 (5 g/100 mL reaction solution) was added to the reaction mixture, stirred for 30 min, filtered through celite, and concentrated in vacuo to give (4-pentyl-cyclohexyl)-methanol (21) a colorless oil (95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a dispersion of 1.75 g of aluminum lithium hydride in 40 ml of dry ether, a solution of 10 g of 4-n-pentylcyclohexanecarbonyl chloride in 12 ml of ether was added dropwise below 5° C., followed by stirring overnight at room temperature. After the reaction, the reaction mixture was acidified with 5%-hydrochloric acid aqueous solution until a pH value of 1 were shown and was subjected to extraction with ether. The organic layer was washed successively with water, 5%-sodium hydroxide, and water, followed by drying with anhydrous magnesium sulfate. The resultant organic layer was subjected to filtration, followed by distilling-off of the solvent to obtain 8.2 g of 4-n-pentylcyclohexylmethanol.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Pentylcyclohexyl)methanol
Reactant of Route 2
(4-Pentylcyclohexyl)methanol
Reactant of Route 3
Reactant of Route 3
(4-Pentylcyclohexyl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Pentylcyclohexyl)methanol
Reactant of Route 5
(4-Pentylcyclohexyl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Pentylcyclohexyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.